2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
2-(1-Chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a 1-chloroethyl group and at position 5 with a thiophen-2-yl moiety. The chloroethyl substituent may enhance reactivity for further derivatization, while the thiophene group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(1-chloroethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCGLKHQCNFVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 242.73 g/mol
- CAS Number : 733031-24-8
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. The structure-activity relationship (SAR) studies reveal that modifications in the thienopyrimidine scaffold can enhance cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated potent activity against Mia PaCa-2 and PANC-1 cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy .
The biological mechanisms underlying the activity of thienopyrimidine derivatives often involve:
- Inhibition of DNA synthesis : Compounds like this one may interfere with nucleic acid metabolism, leading to reduced cell proliferation.
- Induction of apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways .
Anti-inflammatory Effects
In addition to antitumor properties, some thienopyrimidine derivatives have shown anti-inflammatory activities. They can inhibit key inflammatory mediators and pathways, suggesting their potential use in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of various thienopyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the thiophene ring enhanced cytotoxicity significantly compared to unmodified counterparts. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .
Study 2: In Vivo Toxicity Assessment
An assessment of the toxicity profile of this compound in animal models demonstrated a favorable safety margin at therapeutic doses. Histopathological examinations revealed no significant organ damage at effective dosages .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 242.73 g/mol |
| CAS Number | 733031-24-8 |
| Antitumor Activity | Effective against Mia PaCa-2 |
| Mechanism | DNA synthesis inhibition |
| Anti-inflammatory Activity | Yes |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis:
*Calculated based on formula C₁₁H₉ClN₂OS₂.
Key Observations :
- Thiophene vs.
- Chloroethyl vs. Morpholinyl at Position 2 : The chloroethyl group in the target compound offers a reactive site for nucleophilic substitution, whereas morpholinyl groups (as in ) may improve solubility and metabolic stability.
Anticancer Activity
- The target compound’s structural analog, 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one, demonstrated significant anti-breast cancer activity in vitro (IC₅₀ = 2.8–8.6 µM) and in vivo (tumor inhibition rate = 67–73%) .
- In contrast, 5-phenyl analogs (e.g., ) showed weaker anticancer effects but stronger antimicrobial activity, suggesting substituent-dependent selectivity .
Antimicrobial Activity
- Chlorinated derivatives like the 4-chloro-5-phenylthieno[2,3-d]pyrimidin-4-one (synthesized using PCl₅/POCl₃) exhibited broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) . The target compound’s chloroethyl group may similarly enhance reactivity for antimicrobial targeting.
Enzyme Inhibition
- 2-(4-Fluorophenyl)-5-methyl-pyrrolo-thieno[2,3-d]pyrimidin-4-one (IC₅₀ = 0.9 µM against VEGFR-2) highlights the role of fluorinated substituents in kinase inhibition . The target compound’s thiophene group could mimic such interactions.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted thiophene precursors with pyrimidine derivatives. Key steps include:
- Intermediate preparation : React 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4-one with 1-chloroethyl ketones under acidic catalysis (e.g., p-toluenesulfonic acid in ethanol) to form the chloroethyl substituent .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) at 80–100°C improve yields (60–75%) compared to ethanol (40–50%) due to enhanced solubility of intermediates .
- Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradient) removes byproducts like unreacted thiophene or dimerized species .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and pyrimidinone carbonyl (δ ~165 ppm). The chloroethyl group shows distinct splitting (CH₂Cl at δ 4.1–4.3 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous thieno[2,3-d]pyrimidinones, with C–Cl bond lengths typically 1.76–1.79 Å .
Advanced: How can researchers resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidin-4-one derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., NIH/WHO guidelines) for cytotoxicity (MTT vs. SRB assays) and use authenticated cell lines (STR profiled) .
- Purity thresholds : Ensure ≥95% purity (HPLC, λ = 254 nm) to exclude interference from synthetic byproducts .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 8–25 μM for anticancer activity) to identify outliers and validate structure-activity relationships (SAR) .
Advanced: What computational approaches predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- QSAR models : Calculate Lipinski parameters (e.g., LogP = 2.8, TPSA = 65 Ų) using SwissADME. Analogous compounds show good oral bioavailability (F > 30%) .
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, ΔG = -9.2 kcal/mol). Validate with MD simulations (AMBER, 100 ns) to assess stability of ligand-protein interactions .
- ADMET prediction : Tools like pkCSM estimate moderate hepatic metabolism (CYP3A4 substrate) and low cardiotoxicity risk (hERG IC₅₀ > 10 μM) .
Basic: What are the key considerations in designing SAR studies for this compound?
Methodological Answer:
- Substituent variation : Modify the chloroethyl group (position 2) with bulkier halogens (e.g., Br, I) and the thiophene (position 5) with electron-withdrawing groups (NO₂, CF₃) to enhance π-π stacking .
- Dose-response assays : Test concentrations (0.1–100 μM) across ≥3 cell lines (e.g., MCF-7, A549) with 24h exposure and 10% FBS consistency .
- Control experiments : Include positive controls (e.g., doxorubicin) and vehicle-only treatments to normalize data .
Advanced: How should researchers optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
- Kinetic monitoring : Use in situ IR to track intermediate formation (e.g., carbonyl stretches at 1700 cm⁻¹) and adjust heating times (2–4h) .
- Catalyst screening : Compare p-toluenesulfonic acid (yield: 65%) with Lewis acids like ZnCl₂ (yield: 55%) to balance reactivity and selectivity .
- Byproduct mitigation : Employ phase-transfer catalysis (e.g., TBAB) in biphasic systems (water:DCM) to reduce dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
